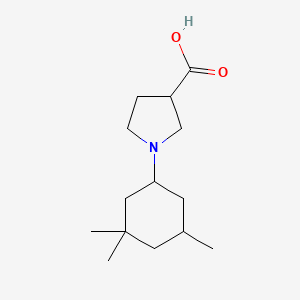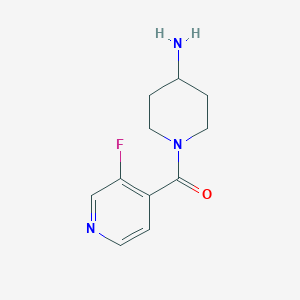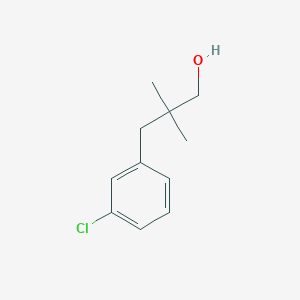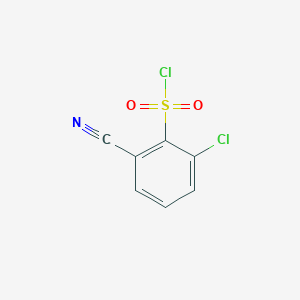
1-(3,3,5-Trimethylcyclohexyl)pyrrolidine-3-carboxylic acid
Übersicht
Beschreibung
“1-(3,3,5-Trimethylcyclohexyl)pyrrolidine-3-carboxylic acid” is a chemical compound . It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This saturated scaffold is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine-3-carboxylic acid derivatives can be achieved via asymmetric Michael addition reactions of carboxylate-substituted enones . This method allows for the concise synthesis of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids .Molecular Structure Analysis
The pyrrolidine ring in the molecule contributes to its stereochemistry . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Chemical Reactions Analysis
The organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes have been developed . Using this reaction method, 5-methylpyrrolidine-3-carboxylic acid with 97% ee was obtained in two steps .Wissenschaftliche Forschungsanwendungen
C-H Functionalization and Redox-Annulations
Cyclic amines, including pyrrolidine derivatives, undergo redox-annulations with α,β-unsaturated aldehydes and ketones. This process involves the carboxylic acid promoted generation of a conjugated azomethine ylide, followed by 6π-electrocylization and tautomerization, leading to ring-fused pyrrolines. These pyrrolines can be oxidized to pyrroles or reduced to pyrrolidines, illustrating the versatility of pyrrolidine derivatives in synthesizing complex organic structures (Kang et al., 2015).
Synthesis and Biological Activity Prediction
The synthesis of pyrrolidin-2-ones and their derivatives showcases their significance as non-aromatic heterocyclic compounds. These structures are found in many natural products and biologically active molecules. The ability to introduce various substituents into the nucleus of pyrrolidin-2-ones is crucial for creating new medicinal molecules with improved biological activity. This research underscores the potential of pyrrolidine derivatives in pharmaceutical applications (Rubtsova et al., 2020).
Pyrrolidines in Medicine and Industry
Pyrrolidines are highlighted for their biological effects and applications in medicine, such as their use in dyes or agrochemical substances. The study of pyrrolidines chemistry is pivotal for advancing science and developing new therapeutic agents (Żmigrodzka et al., 2022).
Metal-Organic Frameworks and Water Clusters
Research on metal-organic frameworks that form polycatenane-like structures through H-bonding interactions showcases the structural diversity achievable with carboxylic acid derivatives. These studies contribute to the understanding of void space utilization and the formation of discrete water clusters within such frameworks (Ghosh & Bharadwaj, 2005).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(3,3,5-trimethylcyclohexyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO2/c1-10-6-12(8-14(2,3)7-10)15-5-4-11(9-15)13(16)17/h10-12H,4-9H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUYFXOZKRMTQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)N2CCC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,3,5-Trimethylcyclohexyl)pyrrolidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[1-(3-Fluoropyridine-4-carbonyl)piperidin-4-yl]methanol](/img/structure/B1466250.png)

![(1-ethyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1466252.png)


![2-Phenylspiro[3.3]heptan-2-amine](/img/structure/B1466259.png)

![[1-(4-Methylcyclohexyl)piperidin-4-yl]methanol](/img/structure/B1466262.png)


![3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B1466269.png)